molecular formula C14H6Cl3NO2S B2949451 (3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone CAS No. 339012-84-9

(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone

Cat. No. B2949451
CAS RN: 339012-84-9
M. Wt: 358.62
InChI Key: XHIJIPOZEBNRPS-UHFFFAOYSA-N
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Description

3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone, also known as 3-chloro-2-thienyl-3-(2,6-dichlorophenyl)-4-isoxazolylmethanone, is an organic compound with a wide range of applications in the field of scientific research. It is a highly reactive molecule, and its unique structure makes it an ideal reagent for a variety of synthetic reactions.

Scientific Research Applications

3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used in the synthesis of polymers and in the preparation of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanonehienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, forming complexes with Lewis bases. This complexation is thought to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanonehienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria, fungi, and yeasts. It has also been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

The main advantage of using (3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanonehienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone in lab experiments is its high reactivity. It is a highly reactive compound, which allows for a wide range of synthetic reactions. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound is sensitive to light and should be stored in a dark environment.

Future Directions

The future directions for (3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanonehienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further research into the synthesis of the compound, as well as the development of new synthetic methods, could lead to new and more efficient ways to produce the compound. Finally, further research into the use of the compound as a reagent in the synthesis of other compounds could lead to new and more efficient synthetic methods.

Synthesis Methods

3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone can be synthesized using the reaction of 2-thienylchloride and 3-(2,6-dichlorophenyl)-4-isoxazolylmethanone. This reaction is typically carried out in aqueous solution at room temperature. The reaction of these two compounds produces the desired product in high yield. Alternatively, (3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanonehienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone can also be synthesized from the reaction of 2-thienylchloride and 2,6-dichlorobenzaldehyde in the presence of sodium hydroxide.

properties

IUPAC Name

(3-chlorothiophen-2-yl)-[3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NO2S/c15-8-2-1-3-9(16)11(8)12-7(6-20-18-12)13(19)14-10(17)4-5-21-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIJIPOZEBNRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC=C2C(=O)C3=C(C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone

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